molecular formula C12H16BrNO3S B2398256 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide CAS No. 1351614-29-3

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

Cat. No.: B2398256
CAS No.: 1351614-29-3
M. Wt: 334.23
InChI Key: IWOIMSJCRXKURW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and contributions to various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules . The process involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use .

Comparison with Similar Compounds

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions. These compounds share some common features but differ in their specific properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .

Properties

IUPAC Name

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-12(15,9-2-3-9)8-14-18(16,17)11-6-4-10(13)5-7-11/h4-7,9,14-15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOIMSJCRXKURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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